3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

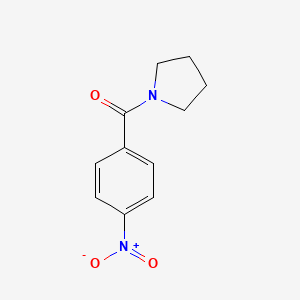

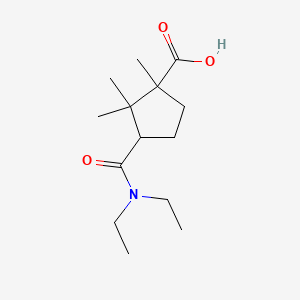

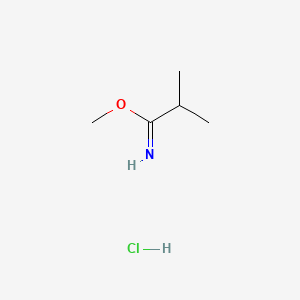

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid, also known as DECA, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of cyclopentanecarboxylic acid, and is composed of a cyclopentane ring, three ethyl substituents and a carbamoyl group. DECA is a versatile compound that can be used in many applications, including organic synthesis, biochemical research, and biotechnology.

Applications De Recherche Scientifique

Polyfunctional Oxides Synthesis

Research by Glushko et al. (1974) explores the reactivity of compounds structurally similar to 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid with ketones, leading to the synthesis of polyfunctional oxides. This work highlights the compound's utility in synthesizing complex organic structures, contributing to materials chemistry and pharmaceutical intermediates (Glushko et al., 1974).

Selective Fluorination and Derivative Synthesis

Dmowski and Kozłowski (1997) demonstrated the selective fluorination of camphoric acid, a relative of the target compound, with sulfur tetrafluoride. This process yields fluorinated derivatives exhibiting optical activity, underscoring the potential for creating chiral molecules with specific optical properties for applications in asymmetric synthesis and catalysis (Dmowski & Kozłowski, 1997).

Metal–Organic Frameworks (MOFs)

Huang et al. (2012) constructed a microporous metal–organic framework (MOF) using a flexible organic linker derived from a similar compound, showcasing highly selective sorption properties for methanol over ethanol and water. This research indicates the compound's potential in developing new materials for gas storage, separation technologies, and catalysis (Huang et al., 2012).

Radical Reactions and Kinetics

Musa et al. (1998) studied the kinetics of cyclizations involving alpha-amide radicals similar in structure to 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid. This work provides insights into the rates and mechanisms of radical cyclizations, which are crucial for understanding reaction pathways in organic synthesis and designing new chemical reactions (Musa et al., 1998).

Polymorphism and Thermal Behavior

Terol et al. (1993) investigated the polymorphism and thermal behavior of a structurally related compound, revealing various intermolecular hydrogen bonding patterns. Such studies are vital for pharmaceutical science, particularly in understanding drug stability, solubility, and formulation (Terol et al., 1993).

Propriétés

IUPAC Name |

3-(diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-6-15(7-2)11(16)10-8-9-14(5,12(17)18)13(10,3)4/h10H,6-9H2,1-5H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNYPAJLMPCHQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCC(C1(C)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995027 |

Source

|

| Record name | 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid | |

CAS RN |

73889-60-8 |

Source

|

| Record name | Cyclopentanecarboxylic acid, 3-(diethylcarbamoyl)-1,2,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073889608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)